molecular formula C8H8O3S B014994 2-Methoxy-4-mercaptobenzoic acid CAS No. 95420-72-7

2-Methoxy-4-mercaptobenzoic acid

Cat. No. B014994
CAS RN: 95420-72-7
M. Wt: 184.21 g/mol
InChI Key: AYGIYNJFDVQSFP-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Methoxy-4-mercaptobenzoic acid is a compound involved in various synthesis and chemical modification processes. It is synthesized through different routes, involving steps such as substitution, nitration, ammoniation, oxidation, reduction, and cyclization. These synthesis pathways are designed to optimize yields and ensure high purity of the final product. For example, one study discusses the synthesis of a related compound, 2-mercapto-5-methoxybenzimidazole, from commercially available starting materials, suggesting potential methods for industrial production (Ya, 2006).

Molecular Structure Analysis The molecular structure of 2-Methoxy-4-mercaptobenzoic acid and similar compounds has been studied using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These studies provide detailed insights into the molecular configurations, bonding, and functional groups present in the compound. For instance, a comprehensive vibrational spectroscopy and density functional theory study on 4-mercaptobenzoic acid has been conducted to predict the IR and Raman spectra, offering insights into the molecular structure and electronic properties (Li et al., 2015).

Chemical Reactions and Properties 2-Methoxy-4-mercaptobenzoic acid participates in various chemical reactions, demonstrating its versatility as a reagent. It is used in affinity labeling, amido-alkylation, and as a precursor for synthesizing other complex molecules. Its chemical properties, such as the ability to form disulfide bonds under certain conditions, make it valuable for targeting specific enzymes or for modification of proteins (Borchardt & Huber, 1982).

Scientific Research Applications

  • Corrosion Inhibition : Lin Wang, J.-X. Pu, and Huilong Luo (2003) found that 2-mercaptobenzimidazole, a related compound, effectively inhibits zinc corrosion in phosphoric acid solutions, particularly slowing down anodic corrosion reactions (Wang, Pu, & Luo, 2003).

  • Affinity Labeling Reagent for COMT : R. Borchardt and J. Huber (1982) discovered that 5-hydroxy-3-mercapto-4-methoxybenzoic acid serves as an affinity-labeling reagent for catechol O-methyltransferase (COMT) and can be partially reversed with dithiothreitol (DTT) (Borchardt & Huber, 1982).

  • Construction of Heterobimetallic Complexes : E. Tiekink and W. Henderson (2017) demonstrated that 3- and 4-mercaptobenzoate ligands, including those similar to 2-methoxy-4-mercaptobenzoic acid, show diverse coordination modes, making them useful for constructing early-late heterobimetallic complexes and applications such as protecting metallic gold and silver nanoparticles (Tiekink & Henderson, 2017).

  • Metal Analysis : Qianqian Sun et al. (2021) reported that 4-Mercaptobenzoic acid (MBA) is a highly sensitive matrix for MALDI (Matrix-Assisted Laser Desorption/Ionization) for ultratrace metal analysis, allowing rapid screening and sensitive determination of ultratrace metals in particulate matter (Sun et al., 2021).

  • Increased Intrinsic pKa : Chaoxiong Ma and J. Harris (2011) found that silver-immobilized 2-mercaptobenzoic acid has a significantly higher intrinsic pKa compared to the free solution form, likely due to increased electron density on the benzoic acid group (Ma & Harris, 2011).

  • Synthesis of Organophosphorus Compounds : A. El‐Barbary and S. Lawesson (1981) presented new routes to phosphorins from 2-hydroxy-, 2-mercapto-, and 2-aminobenzoic acids and their derivatives, revealing potential applications in organophosphorus compounds (El‐Barbary & Lawesson, 1981).

Mechanism of Action

Target of Action

2-Methoxy-4-mercaptobenzoic acid is a compound used in proteomics research It is structurally similar to 4-mercaptobenzoic acid (4-mba), which is known to form self-assembled monolayers (sams) and is used as a probe molecule in the development of surface-enhanced raman spectroscopy (sers) sensors .

Mode of Action

These SAMs can interact with various targets, leading to changes that can be detected using SERS .

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis and degradation.

Pharmacokinetics

It is known to be soluble in dmso, methanol, and water , which suggests it could have good bioavailability.

Result of Action

Its use in proteomics research suggests it may have effects on protein synthesis and degradation.

Action Environment

It is known to be stable at -20°c , suggesting that temperature could be a significant factor in its stability.

properties

IUPAC Name

2-methoxy-4-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGIYNJFDVQSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400471
Record name 2-METHOXY-4-MERCAPTOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-mercaptobenzoic acid

CAS RN

95420-72-7
Record name 2-METHOXY-4-MERCAPTOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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